molecular formula C10H8ClNO2 B8224148 8-Chloro-7-methoxyquinolin-2(1H)-one

8-Chloro-7-methoxyquinolin-2(1H)-one

Cat. No.: B8224148
M. Wt: 209.63 g/mol
InChI Key: LDFICUWYUPTCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-methoxyquinolin-2(1H)-one (CAS 2101658-57-3) is a high-purity chemical compound with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol. It belongs to the versatile quinoline family of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug discovery . Quinolines and their derivatives, such as quinolin-2-one, are recognized as promising precursors for developing novel therapeutic agents due to their wide range of pharmacological potentials . While specific biological data for this particular chloro- and methoxy-substituted analog is not fully established in the current literature, structurally similar quinolin-2-one motifs are under investigation in various research fields. Recent studies highlight that quinolin-2-one derivatives are being explored as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a key target in anticancer research . Furthermore, the quinoline core is a privileged structure in chemical synthesis, making this compound a valuable building block for the preparation of more complex molecules, including hybrids and ligands for various applications in pharmaceutical and materials science . This product is provided for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-7-4-2-6-3-5-8(13)12-10(6)9(7)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFICUWYUPTCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Academic Perspectives of the Quinolin 2 1h One Scaffold in Chemical Research

Evolution of Quinolin-2(1H)-one Chemistry in Modern Drug Discovery

The quinolin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ontosight.ai This versatility has driven the evolution of its chemistry, leading to the development of a vast library of derivatives with a wide spectrum of pharmacological activities. ontosight.aiekb.eg

Initially recognized for its presence in natural products, the quinolin-2(1H)-one core has been extensively modified by synthetic chemists to explore its therapeutic potential. ekb.eg Research has demonstrated that derivatives of this scaffold can exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ai The ability to introduce various functional groups onto the quinoline (B57606) ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, making the quinolin-2(1H)-one a highly attractive template for drug design. ontosight.ai

The development of novel synthetic methodologies has further propelled the evolution of quinolin-2(1H)-one chemistry. Techniques such as nickel boride promoted reductive cyclization and palladium-catalyzed reactions have provided efficient pathways to diversely substituted quinolinone derivatives. researchgate.net These advancements have enabled the exploration of a wider chemical space, leading to the discovery of compounds with enhanced potency and selectivity.

Significance of the Quinolin-2(1H)-one Core in Heterocyclic Chemistry

The quinolin-2(1H)-one core is a significant entity in the field of heterocyclic chemistry due to its prevalence in both natural products and synthetic molecules of pharmaceutical importance. ekb.eg Its rigid, planar structure provides a foundation for the construction of complex molecular architectures. The presence of both a benzene (B151609) and a pyridine (B92270) ring, fused together with a lactam function, offers multiple sites for chemical modification, making it a versatile building block in organic synthesis. iipseries.org

The synthetic accessibility of the quinolin-2(1H)-one scaffold, through classic reactions like the Knorr and Conrad-Limpach syntheses, as well as more modern catalytic methods, has contributed to its widespread use. iipseries.org The reactivity of the quinolinone ring system allows for a variety of chemical transformations, including electrophilic substitution, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions. mdpi.com This chemical tractability enables the synthesis of a diverse array of derivatives with tailored electronic and steric properties.

Substitutional Patterns and Their Influence on Quinolin-2(1H)-one Scaffold Reactivity

The reactivity of the quinolin-2(1H)-one scaffold is profoundly influenced by the nature and position of its substituents. The electronic and steric effects of these substituents can dictate the regioselectivity and rate of chemical reactions.

For instance, the presence of an 8-chloro substituent, an electron-withdrawing group, is known to influence the reactivity of the quinolinone core. Studies on the alkylation of 8-substituted quinolin-2(1H)-ones, including 8-chloro derivatives, have shown that these reactions can proceed exclusively at the oxygen atom (O-alkylation) rather than the nitrogen atom (N-alkylation). This selectivity is attributed to steric hindrance around the nitrogen atom caused by the bulky substituent at the 8-position.

The 7-methoxy group, on the other hand, is an electron-donating group. In general, electron-donating substituents on the benzene ring of the quinolinone scaffold can increase the electron density of the ring system, potentially influencing its susceptibility to electrophilic attack. The interplay between the electron-withdrawing 8-chloro group and the electron-donating 7-methoxy group in 8-Chloro-7-methoxyquinolin-2(1H)-one would create a unique electronic environment within the molecule, thereby influencing its chemical reactivity in a specific manner.

Table 1: General Properties of the Quinolin-2(1H)-one Scaffold and its Derivatives

Property Description
Core Structure Bicyclic aromatic compound with a benzene ring fused to a pyridine ring containing a lactam.
Reactivity Susceptible to electrophilic and nucleophilic substitution, as well as transition metal-catalyzed cross-coupling reactions.
Biological Activity Exhibits a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.

| Synthetic Access | Can be synthesized through various methods including Knorr, Conrad-Limpach, and modern catalytic reactions. |

Table 2: Influence of Substituents on Quinolin-2(1H)-one Reactivity

Substituent Position Type of Substituent Influence on Reactivity
8-position Electron-withdrawing (e.g., -Cl) Can sterically hinder N-alkylation, favoring O-alkylation.
7-position Electron-donating (e.g., -OCH3) Increases electron density of the benzene ring, potentially affecting electrophilic substitution patterns.

Structure Activity Relationship Sar Studies of Quinolin 2 1h One Derivatives

Influence of Substitution Patterns on Biological Efficacy

The biological activity of quinolin-2(1H)-one derivatives is highly dependent on the substitution pattern on the bicyclic ring system. Modifications at various positions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Research into quinolinone derivatives has demonstrated that substitutions on the benzenoid ring play a critical role in modulating their biological effects. For instance, in a series of pyrazolo[4,3-c]quinolin-3-ones, the presence of a chloro group at the R8 position was found to be more potent compared to methoxy (B1213986) analogues in their interaction with α1β1 GABAA receptors nih.gov. This highlights the significant influence of electron-withdrawing groups at this position.

Specifically, the 8-chloro-7-methoxy substitution pattern has been explored in the context of various biological targets. For example, in the development of antimalarial agents based on the 4(1H)-quinolone scaffold, a 6-chloro-7-methoxy substitution pattern was identified as conferring a synergistic effect on activity acs.org. While this is a different isomer and core structure, it underscores the importance of the interplay between chloro and methoxy groups on the benzenoid ring.

A study on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines revealed the importance of the substituent at the C8 position for cytotoxicity, with the hydroxyl group enhancing activity, potentially through its chelating properties scholaris.ca. This suggests that the electronic nature and potential for interaction of the C8 substituent are key determinants of biological outcome.

The following table summarizes the influence of various substitution patterns on the biological activity of quinolin-2(1H)-one and related quinoline (B57606) derivatives based on available literature.

Compound ScaffoldSubstitution PatternBiological Target/ActivityKey SAR FindingReference
Pyrazolo[4,3-c]quinolin-3-oneR8 = Chloro vs. MethoxyGABAA ReceptorsChloro substitution at R8 leads to higher potency. nih.gov
4(1H)-Quinolone6-Chloro-7-methoxyAntimalarialSynergistic effect on antimalarial activity. acs.org
2-Styryl-quinolineC8-hydroxyCytotoxicityHydroxyl group at C8 enhances cytotoxic activity. scholaris.ca
Quinolinone-carboxamideVaried substituentsImmunosuppressive (IL-2 inhibition)Optimization of substituents led to potent immunosuppressive agents.

Stereochemical Considerations in Quinolin-2(1H)-one Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. While the core quinolin-2(1H)-one structure is planar, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities.

For many biologically active compounds, including those with a quinoline core, the spatial arrangement of atoms is critical for effective interaction with chiral biological targets such as enzymes and receptors. For instance, in a study of selective androgen receptor modulators based on a substituted quinolin-2(1H)-one scaffold, specific stereoisomers demonstrated superior anabolic activity acs.org. The lead compound, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, highlights the importance of a defined stereochemistry for its biological function acs.org.

In another example, the development of dopamine D2 and D3 receptor ligands based on octahydrobenzo[g or f]quinoline moieties showed that the (-)-isomer of the trans-octahydrobenzo[f]-quinolin-7-ol was the eutomer, exhibiting higher binding affinity nih.gov. This demonstrates that the three-dimensional shape of the molecule is a key determinant of its receptor interaction.

Although specific stereochemical studies on 8-Chloro-7-methoxyquinolin-2(1H)-one are not extensively reported in the reviewed literature, the principles derived from related structures emphasize that if chiral centers were to be introduced into this scaffold, the resulting stereoisomers would likely exhibit differential biological activities.

Role of Specific Functional Groups and Moieties in Receptor Binding and Target Interaction

The chloro group at the C8 position is an electron-withdrawing group and can participate in various non-covalent interactions, including halogen bonding. Halogen bonds, though often weaker than hydrogen bonds, can be highly directional and contribute significantly to ligand-receptor binding affinity and selectivity. The presence of a chlorine atom can also influence the metabolic stability of the compound. Studies on pyrazolo[4,3-c]quinolin-3-ones demonstrated that an 8-chloro substituent conferred higher potency at GABAA receptors compared to an 8-methoxy group, suggesting a favorable interaction of the chloro group within the receptor's binding pocket nih.gov.

The methoxy group at the C7 position is an electron-donating group and can act as a hydrogen bond acceptor. The oxygen atom can form hydrogen bonds with donor groups on the receptor, thereby anchoring the ligand in the binding site. Additionally, the methyl group of the methoxy moiety can engage in van der Waals interactions. In the context of 2-substituted quinazolines, which share a similar bicyclic core, dimethoxy substitutions were found in a potent antibacterial agent, indicating the favorable contribution of methoxy groups to its activity.

The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group in this compound creates a unique electronic environment on the benzenoid ring, which can fine-tune its interaction with specific biological targets.

Pharmacophore Elucidation and Optimization within the Quinolin-2(1H)-one Framework

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. Elucidating the pharmacophore of quinolin-2(1H)-one derivatives is crucial for designing new compounds with improved potency and selectivity.

A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For quinolin-2(1H)-one derivatives, the core scaffold itself often provides key pharmacophoric features. The lactam function (-NH-C=O) within the quinolin-2(1H)-one ring can act as both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the carbonyl oxygen). The aromatic rings contribute to hydrophobic and π-π stacking interactions with the target protein.

Pharmacophore models have been successfully developed for various classes of compounds containing the quinoline core. For instance, a unique pharmacophore model was proposed for hybrid derivatives targeting dopamine D2 and D3 receptors, consisting of aromatic/hydrophobic and cationic centers nih.gov.

While a specific pharmacophore model for this compound is not detailed in the available literature, a hypothetical model can be inferred based on its structure. Key features would likely include:

A hydrogen bond donor (the N-H group).

A hydrogen bond acceptor (the C=O group).

A second hydrogen bond acceptor (the methoxy oxygen).

A hydrophobic/aromatic region (the quinoline ring system).

A potential halogen bond donor (the chloro group).

The following table illustrates a potential pharmacophore model for this compound.

Pharmacophoric FeatureCorresponding MoietyPotential Interaction
Hydrogen Bond DonorN-H of the lactamInteraction with an acceptor group on the target.
Hydrogen Bond AcceptorC=O of the lactamInteraction with a donor group on the target.
Hydrogen Bond AcceptorOxygen of the C7-methoxy groupInteraction with a donor group on the target.
Aromatic/Hydrophobic RegionQuinoline bicyclic systemHydrophobic interactions, π-π stacking.
Halogen Bond DonorC8-chloro groupDirectional interaction with a nucleophilic region on the target.

Optimization of this pharmacophore would involve synthesizing and testing analogs with modifications at each of these key positions to probe the steric and electronic requirements of the biological target, ultimately leading to the design of more effective therapeutic agents.

Preclinical Biological Activity and Mechanistic Studies of Quinolin 2 1h One Derivatives

Antiproliferative Effects and Cancer-Related Target Modulation

Quinolin-2(1H)-one derivatives have been the subject of numerous studies for their potential as anticancer agents. Research has demonstrated their ability to inhibit the growth of various cancer cell lines and modulate key targets involved in cancer progression.

Inhibition of Tumor Cell Line Growth

Derivatives of the quinoline (B57606) scaffold have shown significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. For instance, 8-hydroxyquinoline derivatives have demonstrated notable in vitro cytotoxicity against cell lines including MDA-MB-231 (breast cancer), T-47D (breast cancer), Hs578t (breast cancer), and Hep3B (hepatocellular carcinoma). Similarly, other studies have reported the antiproliferative activity of 8-aminoquinoline glycoconjugates against HCT 116 (colon cancer) and MCF-7 (breast cancer) cells. nih.gov

A synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited selective and potent cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. nih.gov Furthermore, certain 7-chloroquinoline derivatives have been shown to decrease the viability of both MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

Compound/Derivative Class Cell Line Effect
8-Hydroxyquinoline Derivatives MDA-MB-231, T-47D, Hs578t, Hep3B Cytotoxicity
8-Aminoquinoline Glycoconjugates HCT 116, MCF-7 Inhibition of proliferation
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT116, Caco-2 Cytotoxicity
7-Chloroquinoline Derivatives MCF-7, MDA-MB-231 Decreased cell viability

Investigations into Apoptosis Induction and Cell Cycle Modulation

Several quinolin-2(1H)-one derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells. For example, 8-methoxyflindersine, a quinoline alkaloid, has been shown to induce apoptosis in colorectal cancer cells. nih.gov Studies on 8-Chloro-cAMP, a related chloro-substituted compound, demonstrated the induction of apoptotic cell death in the human mammary carcinoma cell line MCF-7. nih.govmerckmillipore.com This was characterized by morphological changes such as loss of cell-cell interactions, condensation of nuclear chromatin, and segregation of cytoplasmic organelles. nih.gov

In addition to inducing apoptosis, these compounds can also affect the cell cycle. Treatment of colorectal cancer cells with 8-methoxyflindersine led to cell cycle dysregulation. nih.gov Similarly, certain 7-chloroquinoline derivatives have been observed to cause cell cycle arrest in MCF-7 breast cancer cells. The modulation of the cell cycle is a key mechanism by which these compounds can exert their antiproliferative effects.

Modulation of Key Signaling Pathways

The anticancer effects of quinolin-2(1H)-one derivatives are often linked to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

Bax/Bcl-2 and Caspase Activation: The process of apoptosis is tightly regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. In MCF-7 cells, the induction of apoptosis by certain compounds is associated with the upregulation of Bax and downregulation of Bcl-2. This shift in the Bax/Bcl-2 ratio often leads to the activation of caspases, a family of proteases that execute the apoptotic program.

p53: The tumor suppressor protein p53 plays a crucial role in responding to cellular stress and can trigger apoptosis or cell cycle arrest. Some anticancer agents exert their effects through the modulation of the p53 pathway.

ROS Generation and Ca2+ Release: The generation of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptotic cell death. Some quinoline derivatives have been shown to increase ROS levels in cancer cells.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. The derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been found to exert its cytotoxic effects in colorectal cancer cells by modulating this pathway. nih.gov

Inhibition of Growth Factor Receptors

While specific data on 8-Chloro-7-methoxyquinolin-2(1H)-one is not available, the broader class of quinoline derivatives has been investigated for their ability to inhibit growth factor receptors, which are key drivers of tumor growth and angiogenesis. There is evidence of crosstalk between the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways in cancer. Dual inhibition of these pathways has been shown to enhance antitumor efficacy. While not directly demonstrated for quinolin-2(1H)-ones, this highlights a potential area of investigation for this class of compounds.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are enzymes that play a critical role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. nih.gov The inhibition of MMPs is therefore a promising strategy for cancer therapy. medchemexpress.comscbt.com Quinoline-based structures have been identified as inhibitors of MMPs. For example, clioquinol and chloroxine, which both contain a quinoline structure, have been identified as inhibitors of MMP-14. nih.gov Clioquinol, in particular, exhibited selectivity for MMP-14 over other MMPs such as MMP-2, MMP-7, MMP-9, and MMP-13. nih.gov

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death, making it an important target for anticancer drugs. Certain quinolone derivatives, such as benzofuroquinolinediones, have been shown to exhibit potent topoisomerase II inhibitory activity, in some cases superior to the established anticancer agent etoposide. nih.gov Another related compound, 8-chloro-adenosine, has been found to inhibit topoisomerase II activity, leading to DNA double-stranded breaks and contributing to its antiproliferative effects. nih.gov

Antimicrobial Efficacy

The quinolin-2(1H)-one scaffold and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Extensive preclinical research has focused on their potential as antimicrobial agents, revealing efficacy against various pathogenic bacteria, fungi, and protozoa. These studies have not only quantified their activity but also delved into the underlying mechanisms of action.

Quinolinone derivatives, particularly those within the broader quinolone class, have well-documented antibacterial properties. Substitutions at the C-8 position, such as a methoxy (B1213986) group or a chlorine atom, have been shown to significantly influence the antibacterial spectrum and potency.

Research has demonstrated that C-8 methoxy fluoroquinolones are particularly lethal against the Gram-positive bacterium Staphylococcus aureus, including strains resistant to other fluoroquinolones. For instance, one study found a C-8-methoxy fluoroquinolone to be approximately fivefold more lethal than its C-8-hydrogen counterpart against wild-type S. aureus. This enhanced activity is attributed to the interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. A C-8 methoxy group has also been noted to increase lethality against the Gram-negative bacterium Escherichia coli.

Furthermore, the presence of a chlorine atom at the C-8 position has been found to enhance activity against Pseudomonas aeruginosa, another significant Gram-negative pathogen, particularly in strains with a quinolone-resistant gyrase. The broad-spectrum activity of 8-methoxy quinolones is also evident in their effectiveness against a wide range of clinical isolates, including methicillin-susceptible S. aureus and various species of Enterobacteriaceae.

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives
Compound ClassBacterial SpeciesObserved Effect
C-8-methoxy fluoroquinolonesStaphylococcus aureusHigh lethality, including against resistant strains.
C-8-methoxy fluoroquinolonesEscherichia coliIncreased lethality, particularly for gyrase mutants.
C-8-chloro quinolonesPseudomonas aeruginosaIncreased activity, especially against resistant gyrase strains.
AM-1155 (8-methoxy quinolone)Gram-positive organisms (e.g., S. aureus)2- to 16-fold more active than ciprofloxacin.

The antifungal potential of quinoline derivatives has been explored against several phytopathogenic fungi. Studies inspired by the structure of quinine have led to the development of novel quinolinol derivatives with significant fungicidal effects.

One study evaluated a series of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives against agriculturally important fungi, including Botrytis cinerea and Rhizoctonia solani nih.govacs.org. A lead compound, Ac12, demonstrated potent activity with EC50 values of 0.50 µg/mL against B. cinerea and was more effective than the commercial fungicide 8-hydroxyquinoline nih.govacs.org. While specific data on this compound is limited in this context, the strong performance of the broader quinoline class highlights its potential as a scaffold for developing new antifungal agents. The versatility of the quinolinone core allows for the synthesis of derivatives with a broad spectrum of biological activities, including antifungal properties icm.edu.pl.

Table 2: In Vitro Antifungal Activity of a Selected Quinoline Derivative
CompoundFungal SpeciesEC50 Value (µg/mL)
Ac12 (a 4-quinolinol derivative)Botrytis cinerea0.50 nih.govacs.org
Ac12 (a 4-quinolinol derivative)Sclerotinia sclerotiorum0.52 nih.gov
8-Hydroxyquinoline (Reference)Botrytis cinerea5.28 nih.govacs.org

Derivatives of the quinolin-2(1H)-one scaffold have shown remarkable potency against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and Human African Trypanosomiasis (sleeping sickness). Specifically, 8-nitroquinolin-2(1H)-one derivatives have been the subject of pharmacomodulation studies to enhance their activity against Leishmania infantum and Trypanosoma brucei brucei.

In one study, the introduction of a bromine atom at the C-6 position of the 8-nitroquinolin-2(1H)-one core resulted in a highly potent and selective antitrypanosomal compound nih.govacs.orgacs.org. This derivative, compound 12, exhibited an EC50 value of just 12 nM against T. b. brucei trypomastigotes, a potency significantly greater than the reference drug eflornithine (EC50 = 13 µM) and comparable to suramin (EC50 = 30 nM) nih.govacs.org. The same compound also showed strong activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an EC50 of 500 nM nih.govacs.org. While some derivatives showed weak antileishmanial activity against L. infantum, the primary efficacy in this series was directed against trypanosomes nih.gov.

Table 3: In Vitro Activity of an 8-Nitroquinolin-2(1H)-one Derivative Against Kinetoplastids
CompoundParasiteEC50 ValueReference Drug (EC50)
6-bromo-8-nitroquinolin-2(1H)-one (Compound 12)Trypanosoma brucei brucei12 nM nih.govacs.orgSuramin (30 nM), Eflornithine (13 µM) nih.govacs.org
6-bromo-8-nitroquinolin-2(1H)-one (Compound 12)Trypanosoma cruzi500 nM nih.govacs.orgacs.orgBenznidazole (0.5 µM) nih.govacs.org
Compound 7 (another 8-nitroquinolinone derivative)Leishmania infantum3.9 µM (weak activity) nih.govAmphotericin B, Miltefosine nih.gov

The mechanisms by which quinolinone derivatives exert their antimicrobial effects are diverse and depend on the specific compound and target organism.

Antibacterial Mechanism: For antibacterial quinolones, the primary mechanism involves the inhibition of DNA synthesis. These compounds stabilize the complexes formed between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA oup.com. This traps the enzymes on the DNA, leading to a halt in DNA replication and repair, which ultimately results in bacterial cell death oup.com.

Antifungal Mechanism: The antifungal action of certain quinoline derivatives appears to involve the disruption of cell membrane integrity. Preliminary studies on the potent derivative Ac12 suggest that it causes abnormal morphology of fungal cell membranes, leading to increased permeability and the subsequent release of cellular contents nih.govacs.org.

Antikinetoplastid Mechanism: The potent activity of 8-nitroquinolin-2(1H)-one derivatives against trypanosomes is linked to a specific bioactivation process. These compounds are pro-drugs that are activated by type 1 nitroreductases (NTRs) within the parasites nih.govacs.orgacs.org. This enzymatic reduction is crucial for their trypanocidal effect. This mechanism is distinct from their antibacterial action and highlights a parasite-specific vulnerability that can be exploited for therapeutic purposes. Additionally, studies on other quinoline derivatives against Leishmania species have suggested that interference with the parasite's mitochondrial function could be a possible biological target, leading to a loss of mitochondrial membrane potential and eventual cell necrosis.

Antiviral Potential and Related Mechanistic Research

Beyond their efficacy against cellular microbes, quinolinone derivatives have also been investigated for their antiviral properties, with a particular focus on inhibiting the replication of the Human Immunodeficiency Virus Type 1 (HIV-1).

The HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Quinolone-based structures have served as a foundational scaffold for the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs).

Modifications to the quinolone core, especially at the C-7 and C-8 positions, have been shown to have a significant impact on anti-HIV-1 potency nih.gov. This structural sensitivity underscores the potential for compounds like this compound to interact effectively with the enzyme's active site. Research has described the successful modification of quinolone antibiotics to create novel integrase inhibitors that block the strand transfer activity of the enzyme with high potency, exhibiting IC50 values in the nanomolar range. More recent studies have identified quinolinonyl derivatives that act as dual inhibitors, targeting not only the catalytic functions of integrase but also the interactions between integrase and viral RNA, thereby impairing both early and late stages of viral replication.

Cytomegalovirus Activity

Research into the direct anti-cytomegalovirus (CMV) activity of quinolin-2(1H)-one derivatives is an emerging area. While extensive data on this specific scaffold is not yet available, studies on structurally related heterocyclic compounds such as quinoxaline and quinazoline derivatives have demonstrated antiviral properties, suggesting potential avenues for the development of quinolin-2(1H)-one-based anti-CMV agents.

For instance, a series oftriazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated for their potential as antiviral agents against human cytomegalovirus (HCMV). Some of these compounds exhibited significant activity when compared to the standard drug, ganciclovir. Similarly, certain 2-aryl-2-hydroxy ethylamine substituted 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamides have also been investigated as anti-HCMV agents.

Furthermore, quinazoline derivatives have been explored for their antiviral activities. Some synthesized compounds have shown remarkable activity against the Hepatitis C virus (HCV) NS3-4A protease and have also been tested against the cucumber mosaic virus with some success. The isoquinoline alkaloid berberine has been shown to inhibit HCMV replication by interfering with the viral Immediate Early-2 (IE2) protein's transactivating functions. While these compounds are not quinolin-2(1H)-ones, their success in antiviral research highlights the potential of related heterocyclic structures in the development of novel CMV inhibitors.

Pharmacological Modulation of Specific Receptors and Enzymes

Quinolin-2(1H)-one derivatives have been extensively studied for their ability to modulate the activity of various receptors and enzymes, demonstrating their potential as therapeutic agents for a range of diseases.

The G protein-coupled receptor 55 (GPR55) has emerged as a therapeutic target for several conditions, including cancer and neurodegenerative disorders. A series of novel GPR55 ligands based on the 3-benzylquinolin-2(1H)-one scaffold have been designed and synthesized. Several of these derivatives displayed excellent binding properties, with Ki values in the low nanomolar range, and showed high selectivity over cannabinoid receptors.

A p-ERK activation assay was utilized to assess the pharmacological profile of these compounds, revealing that they all acted as full agonists of the GPR55 receptor. Computational studies were also conducted to predict the key interactions between these ligands and the binding site of the GPR55 receptor. These findings suggest that 3-benzylquinolin-2(1H)-ones are among the most potent GPR55 agonists developed to date and could serve as valuable tools for validating this receptor as a therapeutic target.

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP) and is a validated therapeutic target for erectile dysfunction and pulmonary arterial hypertension (PAH). A series of quinoline derivatives have been synthesized and evaluated as PDE5 inhibitors. One particular compound, 7a, was found to selectively inhibit PDE5 with an IC50 of 0.27 nM and demonstrated the ability to cross the blood-brain barrier. In a mouse model of Alzheimer's disease, this compound was shown to rescue synaptic and memory defects, highlighting the potential of quinoline-based PDE5 inhibitors for neurodegenerative disorders.

Furthermore, hit-to-lead structural optimizations of a known PDE1 inhibitor led to the discovery of dihydroquinolin-2(1H)-one derivatives with significant potency against PDE5A. Compound 14b, for instance, exhibited an IC50 of 3 nM and displayed high selectivity (over 1125-fold) against a panel of other phosphodiesterase enzymes. In a rat model of PAH, oral administration of this compound showed superior pharmacodynamic effects compared to sildenafil citrate, suggesting its potential as a candidate for PAH treatment.

Coagulation factors Xa (FXa) and XIa (FXIa) are critical targets for the development of anticoagulant therapies to treat thrombotic disorders. Researchers have focused on pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives to explore their inhibitory activity against these factors. Through docking-guided synthesis, a number of compounds were developed and tested in vitro.

The results of these studies showed that some of the synthesized derivatives were capable of inhibiting both FXa and FXIa, while others were selective inhibitors of FXIa. The most effective inhibitor for FXa demonstrated an IC50 value of 3.68 μM, and the most potent FXIa inhibitor had an IC50 of 2 μM. Additionally, the introduction of a 4-hydroxyquinolin-2-one as a P2' moiety in a series of phenylimidazole-based FXIa inhibitors led to enhanced affinity and metabolic stability.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in the tricarboxylic acid cycle and the electron transport chain, making it an important target for fungicides. A series of novel quinolin-2(1H)-one derivatives were designed and synthesized as potential SDH inhibitors. Biological assays revealed that many of these compounds possessed good antifungal activities against a range of plant pathogenic fungi.

Several of the synthesized compounds, namely 6o, 6p, and 6r, exhibited superior antifungal activity against Botrytis cinerea compared to the commercial fungicide pyraziflumid. The corresponding half-maximal effective concentration (EC50) values were 0.398, 0.513, and 0.205 μg/mL, respectively, compared to 0.706 μg/mL for pyraziflumid. Subsequent testing of their inhibitory activity against SDH confirmed that these compounds were potent inhibitors, with half-maximal inhibitory concentration (IC50) values of 0.450, 0.672, and 0.232 μg/mL, respectively, which were also better than that of pyraziflumid (0.858 μg/mL). Molecular dynamics simulations further indicated a stronger affinity of compound 6r to SDH compared to pyraziflumid.

The α2C-adrenoceptor is a subtype of the α2-adrenergic receptor family, and its modulation has been a subject of interest for therapeutic intervention. Starting from acridine compounds identified through high-throughput screening, a series of 4-aminoquinolines were synthesized and evaluated for their effects on human α2-adrenoceptor subtypes.

This research led to the discovery of several compounds with significant antagonist potencies against the α2C-adrenoceptor and excellent selectivity over the α2A and α2B subtypes. For example, the compound (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j) showed an antagonist potency of 8.5 nM and a subtype selectivity of over 200-fold for the α2C-adrenoceptor. Structure-activity relationship studies highlighted the critical need for a substituent at the 3-position of the quinoline ring for this activity.

Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition

Mutant isocitrate dehydrogenase 1 (mIDH1) is a key enzyme in cellular metabolism, and its mutations are implicated in various cancers. While quinolinone derivatives have been investigated as a class of compounds for their potential to inhibit mIDH1, a thorough search of scientific literature and preclinical study databases did not yield any specific data on the inhibitory activity of this compound against mIDH1. Consequently, there are no research findings or data tables to present regarding its efficacy or mechanism of action as an mIDH1 inhibitor.

Other Investigational Biological Activities

Beyond mIDH1 inhibition, the broader biological activities of quinolinone derivatives have prompted investigations into various therapeutic areas. The following sections detail the available preclinical findings for this compound in other specified biological contexts.

The anti-inflammatory potential of various quinoline derivatives is a subject of scientific inquiry. However, dedicated preclinical studies investigating the anti-inflammatory properties of this compound could not be identified in the available scientific literature. As a result, there is no data to report on its effects on inflammatory pathways, cytokine production, or in vivo models of inflammation.

The quinoline core is a well-known scaffold in the development of antimalarial drugs. Despite this, a comprehensive review of published research revealed no specific studies on the activity of this compound against Plasmodium falciparum or other malaria-causing parasites. Therefore, no data on its antimalarial efficacy, such as IC50 values against different parasite strains, is available.

Certain chemical compounds can interfere with the process of photosynthesis in plants and microorganisms. However, there is no available scientific literature or preclinical data detailing any investigation into the effects of this compound on photosynthesis.

The potential for novel chemical compounds to act as insecticides is an area of ongoing research. A search for studies on the insecticidal properties of this compound yielded no relevant results. There is currently no available data to suggest that this compound has been evaluated for its activity against any insect species.

Preclinical Pharmacokinetic Studies of Quinolin 2 1h One Derivatives in Animal Models

Metabolic Pathways and Metabolite Identification

Further research and publication in peer-reviewed journals are required to elucidate the pharmacokinetic properties of 8-Chloro-7-methoxyquinolin-2(1H)-one.

Cytochrome P450 Enzyme Involvement

The biotransformation of quinolin-2(1H)-one derivatives is expected to begin with Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com The core quinoline (B57606) structure itself is a known substrate for these enzymes. Studies on the parent compound, quinoline, have identified specific CYP isoenzymes responsible for its initial oxidation. In human liver microsomes, CYP2E1 is the principal enzyme involved in the formation of 3-hydroxyquinoline, while CYP2A6 is primarily responsible for the generation of quinoline-1-oxide. nih.gov

For substituted quinolinones like this compound, the methoxy (B1213986) group represents a key site for metabolic attack. Methoxy groups on drug molecules are commonly metabolized in vivo through O-dealkylation, a reaction frequently catalyzed by CYP enzymes in human liver microsomes. acs.org This process would convert the 7-methoxy group into a 7-hydroxy group, creating a phenolic metabolite. This O-demethylation is a critical step that often precedes Phase II conjugation reactions.

Glucuronide Conjugation and Biotransformation

Following Phase I oxidation, the resulting metabolites, particularly hydroxylated derivatives, are prime candidates for Phase II conjugation reactions, with glucuronidation being a major pathway. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body. nih.gov

Elimination Kinetics

Half-Life Determination

The elimination half-life (t½) is a measure of the time required for the concentration of a drug in the body to be reduced by half. While in vivo data for this compound is unavailable, in vitro studies on structurally isomeric compounds, 6-chloro-7-methoxy-4(1H)-quinolones, provide valuable insights into metabolic stability. nih.gov The half-lives of these compounds were determined in mouse and human liver microsomes to assess their intrinsic clearance. Greater stability in these systems, indicated by a longer half-life, is often a prerequisite for advancing to in vivo efficacy testing. nih.gov

For example, a study on various 4(1H)-quinolone analogues revealed a wide range of microsomal stabilities. Some compounds were minimally metabolized with very long half-lives, while others were less stable. nih.gov This highlights how small structural modifications on the quinolone scaffold can significantly impact metabolic stability and, consequently, the elimination half-life.

Table 1: In Vitro Microsomal Half-Life of Selected 6-Chloro-7-methoxy-4(1H)-quinolone Analogues

Compound AnalogueMouse Microsomal t½ (min)Human Microsomal t½ (min)
Phenyl Ether 33>250>250
Phenyl Ether 34>250>250
Phenol 41>250>250
Benzyl Alcohol 43>250>250
Benzyl Alcohol 44>250>250
Isoxazole 27>250Not Calculated

Data sourced from a study on 6-chloro-7-methoxy-4(1H)-quinolones, which are structural isomers of the subject compound. nih.gov

Enterohepatic Circulation Phenomena

Enterohepatic circulation is a process where drugs and their metabolites are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation, returning to the liver. acs.org This recycling process can lead to a longer apparent elimination half-life and the appearance of secondary peaks in plasma concentration-time profiles. nih.govresearchgate.net

This phenomenon has been observed in preclinical studies of quinoline derivatives. The pharmacokinetic profile of 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA) in mice showed secondary peaks approximately 4–8 hours after oral administration. researchgate.net The presence of glucuronide metabolites of 2-QBA, which can be hydrolyzed back to the parent compound by gut bacteria, strongly suggests that enterohepatic circulation is the mechanism behind these observations. nih.govresearchgate.net This recycling can contribute significantly to the total drug exposure and may be a relevant pathway for quinolin-2(1H)-one derivatives that undergo extensive glucuronidation.

Relationship between Pharmacokinetic Parameters and Preclinical Efficacy

A favorable pharmacokinetic profile is intrinsically linked to the preclinical efficacy of a drug candidate. Parameters such as metabolic stability (reflected by a longer half-life) and bioavailability are often prerequisites for achieving therapeutic concentrations at the target site.

Studies on antimalarial 6-chloro-7-methoxy-4(1H)-quinolones have demonstrated a clear relationship between these parameters. nih.gov An extensive evaluation of this series led to the selection of compounds that possessed not only potent low-nanomolar activity against Plasmodium strains but also improved microsomal stability. nih.govnih.gov This enhanced stability was critical for their subsequent success in in vivo mouse models, where they showed a profound reduction in parasitemia. nih.gov This underscores that for the quinolone class, minimizing intrinsic clearance is a key factor in translating potent in vitro activity into in vivo efficacy. nih.gov

Furthermore, high bioavailability, which can be influenced by factors like enterohepatic circulation, ensures that a sufficient amount of the administered dose reaches systemic circulation to exert a therapeutic effect. The reabsorption of orally administered 2-QBA, for example, was suggested to contribute to its high oral bioavailability, which could be beneficial for its neuroprotective efficacy. nih.gov Similarly, a novel isoquinolinone derivative with favorable mouse and rat pharmacokinetic profiles, including reasonable oral exposure, demonstrated potent in vivo anti-tumor activity in a syngeneic tumor model. nih.gov This correlation emphasizes that optimizing pharmacokinetic properties is a cornerstone of developing effective therapeutic agents from the quinolinone chemical scaffold.

Lack of Specific Research Data Precludes Article Generation on "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the computational chemistry and molecular modeling of the compound "this compound." The stringent requirements for detailed, scientifically accurate data and research findings for each specified subsection of the requested article cannot be met based on the accessible information.

Computational studies are a cornerstone of modern drug discovery and chemical research, providing deep insights into molecular behavior. Methodologies such as molecular docking, molecular dynamics simulations, quantum chemical calculations, and ADMET prediction are routinely applied to compounds of therapeutic interest. While extensive research exists for the broader class of quinoline and quinolin-2(1H)-one derivatives, these findings cannot be attributed to "this compound" without direct scientific investigation of the compound itself.

The requested article outline is as follows:

Computational Chemistry and Molecular Modeling in Quinolin-2(1H)-one Research

Computational Chemistry and Molecular Modeling in Quinolin 2 1h One Research

Structure-Based Drug Design Approaches for Novel Quinolin-2(1H)-one Analogues

Generating content for these sections would necessitate specific data points, such as binding affinity scores from docking studies, stability metrics from molecular dynamics simulations (like RMSD), calculated electronic properties (such as HOMO-LUMO gaps), and predicted pharmacokinetic parameters. This information is not available in the public domain for "8-Chloro-7-methoxyquinolin-2(1H)-one."

To maintain scientific integrity and adhere to the strict user instructions against introducing information outside the explicit scope, the article cannot be generated. Creating such an article without specific data would lead to speculation and the fabrication of findings, violating the core principles of accuracy.

Researchers interested in this specific molecule would likely need to perform de novo computational studies to generate the necessary data for a comprehensive analysis as outlined.

Table of Compounds Mentioned

Analytical Methodologies for the Characterization and Quantification of Quinolin 2 1h Ones

Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 8-Chloro-7-methoxyquinolin-2(1H)-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise arrangement of atoms within the molecule can be determined.

¹H-NMR (Proton NMR): In a typical ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons on the quinolinone ring system and the methoxy (B1213986) group. The aromatic protons would likely appear as doublets or singlets in the downfield region of the spectrum, with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The proton attached to the nitrogen (N-H) would appear as a broad singlet.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon (C-2), the carbons of the aromatic rings, and the methoxy carbon. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The positions of the signals for the aromatic carbons provide insight into the electronic environment of the bicyclic ring system.

While specific, experimentally derived NMR data for this compound are not widely available in public scientific literature, the expected spectral characteristics can be inferred from data on closely related quinolinone derivatives.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound (Note: These are predicted values based on the analysis of similar structures, as specific experimental data is not publicly available.)

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-NMRH-3~6.5Doublet (d)
H-4~7.8Doublet (d)
H-5~7.5Doublet (d)
H-6~7.1Doublet (d)
-OCH₃~3.9Singlet (s)
N-H>10Broad Singlet (br s)
¹³C-NMRC-2 (C=O)>160-
C-3~120-
C-4~140-
C-4a~115-
C-5, C-6120-130-
C-7, C-8145-155-
C-8a~138-
-OCH₃~56-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. A strong absorption band for the carbonyl (C=O) stretching of the amide group would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present, along with C-O stretching from the methoxy group and a C-Cl stretching vibration.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: These are predicted values as specific experimental data is not publicly available.)

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
N-HStretching3200 - 3400
C-H (aromatic)Stretching3000 - 3100
C=O (amide)Stretching1650 - 1680
C=C (aromatic)Stretching1500 - 1600
C-O (ether)Stretching1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
C-ClStretching700 - 850

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₈ClNO₂), the molecular weight is 209.63 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 209. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ (m/z 211) that is roughly one-third the intensity of the [M]⁺ peak.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ at m/z 210.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This technique would confirm the composition C₁₀H₈ClNO₂ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values as specific experimental data is not publicly available.)

TechniqueIonPredicted m/z
MS (EI)[M]⁺ (for ³⁵Cl)209
[M+2]⁺ (for ³⁷Cl)211
ESI-MS[M+H]⁺210
HRMS[M+H]⁺Calculated Exact Mass: 210.0265

Chromatographic Separations

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. The retention time under specific conditions is a characteristic property that can be used for identification, while the peak area is proportional to the concentration, allowing for quantification.

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. The method involves chromatographic separation using HPLC or UHPLC, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 210) is selected and fragmented, and a specific product ion is monitored. This high degree of selectivity allows for accurate quantification even at very low concentrations, minimizing interference from matrix components. The development of a robust LC-MS/MS assay would require optimization of chromatographic conditions and mass spectrometric parameters.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinolinone ring system, the orientation of the chloro and methoxy substituents, and the nature of any hydrogen bonding or π-π stacking interactions in the solid state. This information is fundamental to understanding its physical properties and potential biological activity. Despite the importance of such data, specific crystallographic parameters for this compound, such as unit cell dimensions, space group, and atomic coordinates, have not been reported in the accessible scientific literature.

Electrochemical Techniques (e.g., Cyclic Voltammetry for Redox Potential Measurement)

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of a molecule, providing insights into its electron transfer capabilities. By measuring the current response to a varying potential, the oxidation and reduction potentials of the compound can be determined. These potentials are indicative of the ease with which the molecule can donate or accept electrons, a critical factor in many chemical and biological processes, including metabolic pathways and mechanisms of drug action.

The electrochemical behavior of quinolinone derivatives is influenced by the nature and position of substituents on the heterocyclic ring. For this compound, the electron-withdrawing chloro group and the electron-donating methoxy group would be expected to modulate its redox potentials. However, no specific studies detailing the cyclic voltammetry of this compound, including its half-wave or peak potentials, are currently available.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This method serves as a crucial verification of a sample's purity and empirical formula.

For this compound (C₁₀H₈ClNO₂), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental determination of these values would confirm the successful synthesis and purification of the compound. While this is a standard characterization technique, published reports containing the experimental elemental analysis data for this compound are not found in the reviewed literature.

Future Directions and Emerging Research Avenues for 8 Chloro 7 Methoxyquinolin 2 1h One

Exploration of Novel Biological Targets and Therapeutic Applications

The inherent biological activity of the quinolinone core suggests that 8-Chloro-7-methoxyquinolin-2(1H)-one and its analogues could modulate a variety of biological targets, opening doors to new therapeutic interventions. The broader family of quinoline (B57606) and 8-hydroxyquinoline derivatives has a well-documented history of diverse pharmacological applications, including roles as anticancer, antimicrobial, and antineurodegenerative agents. nih.govnih.govresearchgate.net These established activities provide a fertile ground for investigating the specific potential of this compound.

Future research should focus on screening this compound against a wide panel of biological targets to uncover novel activities. High-throughput screening campaigns against various enzyme families, receptor types, and protein-protein interactions could reveal unexpected therapeutic opportunities. Given the anticancer properties of many quinoline derivatives, investigating the cytotoxic effects of this compound against a diverse range of cancer cell lines is a logical starting point. nih.govnih.gov Furthermore, its potential as an inhibitor of kinases, which are often implicated in cancer and inflammatory diseases, warrants thorough investigation.

The structural similarity to compounds with known antimicrobial and antineurodegenerative effects also points to promising avenues of exploration. nih.govresearchgate.net Investigating its efficacy against various bacterial and fungal strains, as well as its potential to modulate pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's, could lead to the development of novel treatments for these challenging conditions. The metal-chelating properties often associated with the 8-hydroxyquinoline scaffold could also be a relevant area of investigation for this compound, particularly in the context of neurodegenerative disorders where metal dyshomeostasis is a known factor. nih.gov

Development of Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability

The traditional methods for synthesizing quinoline and quinolinone derivatives, while effective, often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that can be inefficient and environmentally taxing. acs.org The future of synthesizing this compound and its derivatives lies in the adoption of advanced and sustainable synthetic methodologies that prioritize efficiency, safety, and environmental responsibility.

Green chemistry principles are paramount in this endeavor. acs.org The exploration of solvent-free reactions, the use of greener and more benign solvents, and the development of catalytic systems that minimize waste are all critical areas of focus. acs.orgnih.gov Modern synthetic approaches that could be applied to the synthesis of this compound include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. acs.org

Catalysis: The use of novel catalysts, including transition metals and organocatalysts, can enable milder reaction conditions, improve yields, and enhance selectivity. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

Electrosynthesis: Electrochemically assisted reactions can provide a sustainable alternative to conventional methods by using electricity as a clean reagent to drive chemical transformations, often under mild conditions. rsc.org

By embracing these modern synthetic strategies, the production of this compound can become more efficient, cost-effective, and environmentally friendly, facilitating its broader investigation and potential future commercialization.

Synthetic StrategyKey AdvantagesPotential Application for this compound
Multicomponent Reactions High atom economy, reduced reaction steps, increased efficiency.Rapid generation of a library of derivatives for structure-activity relationship studies.
Advanced Catalysis Milder reaction conditions, higher yields, improved selectivity.Enantioselective synthesis of chiral derivatives with specific biological activities.
Flow Chemistry Enhanced safety, improved reproducibility, ease of scalability.Safe and efficient large-scale production for preclinical and clinical studies.
Electrosynthesis Use of clean reagent (electricity), mild reaction conditions, reduced waste. rsc.orgA sustainable and environmentally friendly approach to the core quinolinone synthesis.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

AI and ML algorithms can be employed in several key areas:

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel biological targets for which this compound or its derivatives might be effective.

Virtual Screening and Hit Identification: Machine learning models can be trained to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical libraries to identify promising hits with a higher probability of success. astrazeneca.com

Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. AI models can predict these properties early in the discovery process, allowing for the selection of compounds with more favorable pharmacokinetic and safety profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing a powerful tool for creating novel derivatives of this compound that are optimized for a specific biological target. stanford.edu

By leveraging the predictive power of AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey of this compound from a promising molecule to a potential therapeutic. nih.govastrazeneca.com

Targeted Modification and Rational Design for Specific Biological Profiles

The therapeutic potential of this compound can be further unlocked through targeted modification and rational drug design. mdpi.commanchester.ac.ukbenthamscience.comnih.gov This approach involves making strategic structural changes to the molecule to enhance its potency, selectivity, and pharmacokinetic properties for a specific biological target. By understanding the structure-activity relationships (SAR) of the quinolinone scaffold, researchers can design and synthesize new analogues with improved therapeutic profiles.

Key strategies for the rational design of this compound derivatives include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved biological activity or reduced side effects.

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target, obtained through techniques like X-ray crystallography or cryo-electron microscopy, allows for the design of molecules that fit precisely into the active site, leading to high potency and selectivity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound.

Introduction of Pharmacophores: Incorporating specific structural motifs known to interact with particular biological targets can guide the design of new derivatives with desired activities.

Q & A

Basic: What are the common synthetic routes for 8-chloro-7-methoxyquinolin-2(1H)-one, and what methodological considerations are critical for reproducibility?

Answer:
A key route involves alkylation of the quinolinone core. For example, 8-chloroquinolin-2(1H)-one can react with chloroacetone in the presence of K₂CO₃ in DMF at reflux to introduce the methoxy group, yielding the target compound in 89% efficiency .
Critical Parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalyst : K₂CO₃ ensures deprotonation of the hydroxyl group for alkylation.
  • Temperature : Reflux conditions (e.g., 80–100°C) optimize reaction kinetics.
    Reproducibility Tips : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) to avoid by-products like N-alkylated isomers .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR or IR) during structural characterization of substituted quinolinones?

Answer:
Contradictions often arise from tautomerism or solvent effects . For this compound:

  • NMR Analysis : Compare experimental 1H^1H NMR (e.g., δ 2.33 ppm for CH₃ in chloroacetone-derived products) with computational predictions (DFT methods) to validate assignments .
  • IR Spectroscopy : Confirm the lactam C=O stretch (~1660 cm⁻¹) and absence of O–H stretches (indicative of tautomer suppression) .
  • X-ray Crystallography : Use SHELX or WinGX to resolve ambiguities in substituent positioning .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • 1H^1H and 13C^{13}C NMR : Identify substituent-specific shifts (e.g., δ 113–160 ppm for aromatic carbons; δ 5.09 ppm for CH₂ in alkyl chains) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 223.6 for [M+H]⁺) .
  • Single-Crystal XRD : Refine structures using SHELXL to resolve disorder or twinned crystals .
    Example Data Table :
TechniqueKey ObservationsReference
1H^1H NMRδ 7.72 ppm (H-C(5)), δ 8.05 ppm (H-C(4))
Melting Point99–100°C
IR1663 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of this compound derivatives for antimicrobial applications?

Answer:

  • DFT Calculations : Optimize substituent geometry to predict electronic effects (e.g., methoxy groups enhance electron density, altering binding to bacterial targets) .
  • Molecular Docking : Screen derivatives against E. coli DNA gyrase (PDB ID: 1KZN) to prioritize synthesis of high-affinity analogs.
  • SAR Studies : Compare MIC values of analogs (e.g., 4-hydroxyquinolin-2(1H)-ones show MIC = 12.5 µg/mL against S. aureus) to refine substituent choices .

Basic: What are the common pitfalls in analyzing the biological activity of quinolinone derivatives, and how can they be mitigated?

Answer:

  • Purity Issues : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use preparative HPLC (>99% purity) before testing .
  • Solubility Limitations : Poor aqueous solubility may underreport activity. Use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity artifacts.
  • Control Experiments : Include structure-activity controls (e.g., 8-chloro vs. 7-methoxy derivatives) to isolate substituent effects .

Advanced: How can researchers address low yields in the alkylation of this compound?

Answer:

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • By-Product Analysis : Use LC-MS to identify competing pathways (e.g., N-alkylation) and adjust protecting groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.